7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine” is a chemical compound with a molecular weight of 228.09 . It is a solid substance . The compound is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The linear formula of “this compound” is C8H10BrN3 . The InChI code is 1S/C8H10BrN3/c1-11-6-5-10-8-7(11)3-2-4-9-8/h3-4,9H,1-2H2,(H,10,11) .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Electrochemical Reduction and Derivative Formation
The electrochemical reduction of pyrido[2,3-b]pyrazines, including 7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, in hydroorganic or aprotic media leads to 1,4-dihydro derivatives. These derivatives can isomerize into 1,2-, 3,4-, or 5,8-dihydro compounds, with some being able to add a molecule of alcohol in alkaline medium. This process allows for the formation of various tetrahydropyridopyrazines, demonstrating the compound's utility in generating diverse chemical structures through electrochemical methods (Armand, Chekir, & Pinson, 1978).
Optical and Electronic Applications
This compound and its related derivatives have been explored for their optical and electronic properties. The synthesis of dipyrrolopyrazine (DPP) derivatives through regio-selective amination reactions of dihalo-pyrrolopyrazines showcases the potential of these compounds in organic optoelectronic materials. The optical properties, thermal properties, and molecular packing of these derivatives indicate their promise for use in optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).
Scaffold for Drug Discovery
The compound's scaffold has been utilized in the drug discovery process, particularly in the development of new chemical entities for the life science industries. The synthesis of polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine demonstrates the potential of this compound as a versatile building block. These scaffolds can react with various nucleophiles to yield poly-substituted pyridopyrazine derivatives, highlighting their significance in creating low molecular weight, polyfunctional heterocyclic derivatives for potential therapeutic applications (Sandford, Slater, Yufit, Howard, & Vong, 2005).
Safety and Hazards
Properties
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-5-3-10-7-2-6(9)4-11-8(7)12-5/h2,4-5,10H,3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYMVYXIUYAUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499558-04-1 |
Source
|
Record name | 7-bromo-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.